molecular formula C17H20F5NO4 B8658231 Pentafluorophenyl N-tert-butoxycarbonyl-6-aminohexanoate

Pentafluorophenyl N-tert-butoxycarbonyl-6-aminohexanoate

Cat. No.: B8658231
M. Wt: 397.34 g/mol
InChI Key: LKJUJCGSYDQCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentafluorophenyl N-tert-butoxycarbonyl-6-aminohexanoate is a useful research compound. Its molecular formula is C17H20F5NO4 and its molecular weight is 397.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20F5NO4

Molecular Weight

397.34 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C17H20F5NO4/c1-17(2,3)27-16(25)23-8-6-4-5-7-9(24)26-15-13(21)11(19)10(18)12(20)14(15)22/h4-8H2,1-3H3,(H,23,25)

InChI Key

LKJUJCGSYDQCSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-Boc-6-aminohexanoic acid (4.78 g, 20.8 mmol) and pentafluorophenol (3.68 g, 20 mmol) in 50 mL of EtOAc was added DCC (4.12 g, 20 mmol). This was allowed to stir for 16 h, and was then filtered and the filtrate evaporated in vacuo to a syrup. On standing, this crystallized to give 7.46 g (94%) of the ester. Rerystallization from isopropanol/1% acetic acid gave 6.26 g of white needles, mp 81°-83° C. 1H NMR (CDCl3) δ 1.4-1.6 (m, 15H, Boc CH3 and internal CH2), 1.8 (m, 2H, CH2CH2CO2), 2.67 (5, J=7.3 Hz, 2H, CH2CO2), 3.1 (m, 2H, NHCH2), 4.5 (b, 1H, NH). 13C NMR (CDCl3) δ 24.38 (C4), 26.00 (C3), 28.39 (Boc CH3), 29.70 (C5), 33.20 (C2), 40.28 (C6), 79 (Boc C), 156 (Boc C=0), 169 (Cl).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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